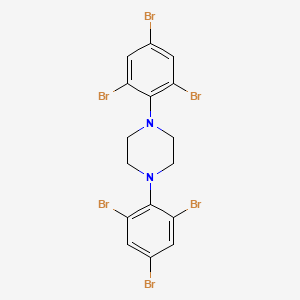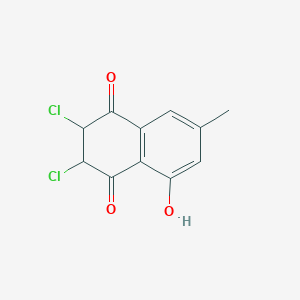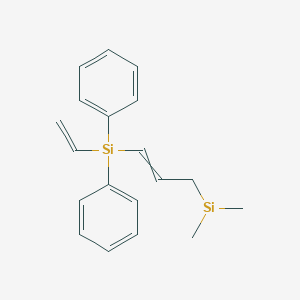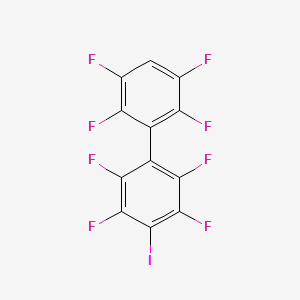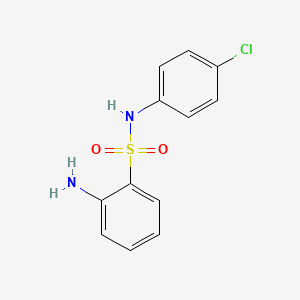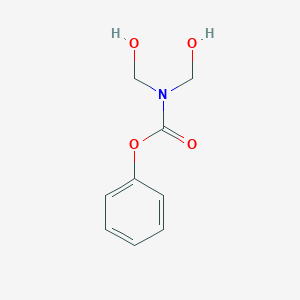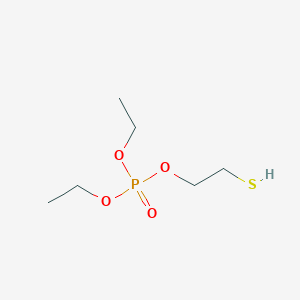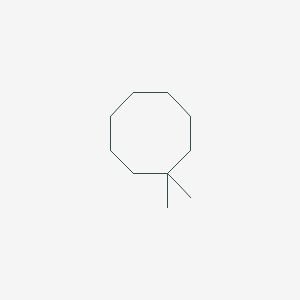
Cyclooctane, 1,1-dimethyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclooctane, 1,1-dimethyl is an organic compound with the molecular formula C10H20. It is a derivative of cyclooctane, where two methyl groups are attached to the same carbon atom in the cyclooctane ring. This compound is part of the cycloalkane family, which consists of saturated hydrocarbons containing carbon atoms arranged in a ring structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclooctane, 1,1-dimethyl typically involves the dimerization of butadiene, catalyzed by nickel (0) complexes such as nickel bis(cyclooctadiene). This process yields 1,5-cyclooctadiene, which can then be hydrogenated to produce cyclooctane
Industrial Production Methods
Industrial production of cyclooctane derivatives often involves large-scale catalytic processes. The dimerization of butadiene and subsequent hydrogenation are carried out in reactors designed to handle high pressures and temperatures. The alkylation step is typically performed using methylating agents in the presence of catalysts to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Cyclooctane, 1,1-dimethyl undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic or basic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens such as chlorine or bromine in the presence of light or heat.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or alcohols, depending on the reaction conditions.
Reduction: Alkanes or cycloalkanes with fewer double bonds.
Substitution: Halogenated cyclooctane derivatives or alkylated products.
科学研究应用
Cyclooctane, 1,1-dimethyl has several applications in scientific research:
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the synthesis of other organic compounds and as a solvent in various chemical processes.
作用机制
The mechanism of action of cyclooctane, 1,1-dimethyl involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrophobic nature allows it to integrate into lipid membranes, potentially affecting membrane fluidity and function. Additionally, its structure enables it to participate in various chemical reactions, influencing the activity of enzymes and other proteins.
相似化合物的比较
Similar Compounds
Cyclooctane: The parent compound with no methyl groups attached.
Cyclooctane, 1,2-dimethyl: A derivative with two methyl groups attached to adjacent carbon atoms.
Cyclooctane, 1,4-dimethyl: A derivative with two methyl groups attached to carbon atoms separated by three other carbon atoms.
Uniqueness
Cyclooctane, 1,1-dimethyl is unique due to the specific positioning of its methyl groups on the same carbon atom. This structural feature influences its conformational stability and reactivity compared to other cyclooctane derivatives. The presence of two methyl groups on the same carbon atom also affects its physical properties, such as boiling point and solubility, making it distinct from other similar compounds .
属性
CAS 编号 |
62882-97-7 |
|---|---|
分子式 |
C10H20 |
分子量 |
140.27 g/mol |
IUPAC 名称 |
1,1-dimethylcyclooctane |
InChI |
InChI=1S/C10H20/c1-10(2)8-6-4-3-5-7-9-10/h3-9H2,1-2H3 |
InChI 键 |
QEHFDLMARNTXIZ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCCCCC1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


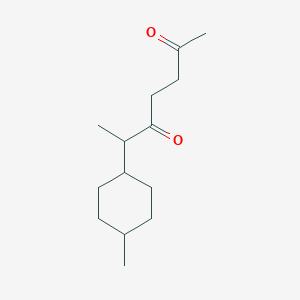
![Silane, [[1-(ethylthio)-2-methyl-1-propenyl]oxy]trimethyl-](/img/structure/B14508507.png)
![Methyl(phenyl)[3-(trimethylgermyl)propyl]phosphane](/img/structure/B14508514.png)
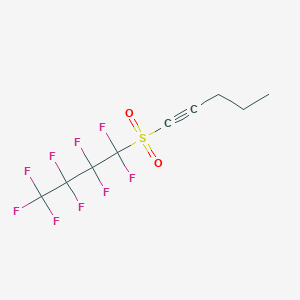
![Formaldehyde;2-[(2-methylphenoxy)methyl]oxirane](/img/structure/B14508521.png)
![5-Methoxy-2,4-diphenylpyrimido[5,4-C]quinoline](/img/structure/B14508527.png)
